molecular formula C12H17NO2 B1312087 2-(2,4-Dimethoxyphenyl)pyrrolidine CAS No. 383127-11-5

2-(2,4-Dimethoxyphenyl)pyrrolidine

Cat. No.: B1312087
CAS No.: 383127-11-5
M. Wt: 207.27 g/mol
InChI Key: RMQJFYAFGGOKQJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine. One common method is the Mannich reaction, where 2,4-dimethoxybenzaldehyde, pyrrolidine, and formaldehyde are reacted in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)pyrrolidine
  • 2-(3,4-Dimethoxyphenyl)pyrrolidine
  • 1-(2,4-Dimethoxyphenyl)pyrrolidine

Uniqueness

2-(2,4-Dimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Biological Activity

Overview

2-(2,4-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,4-dimethoxyphenyl group. Its molecular formula is C12_{12}H17_{17}N1_{1}O2_{2}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor relevant to neurodegenerative diseases.

Chemical Structure and Properties

The unique structural features of this compound include:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • 2,4-Dimethoxyphenyl group : A phenolic structure with two methoxy groups at the 2 and 4 positions, enhancing its lipophilicity.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
(R)-2-(2-Methoxyphenyl)pyrrolidineChiral compoundDifferent biological activity due to stereochemistry
2-(2-Methoxyphenyl)pyrrolidineRacemic mixture of both enantiomersLacks chirality; potential for varied pharmacological effects
2-PhenylpyrrolidineSimilar pyrrolidine coreLess lipophilic; different interaction profiles

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting:

  • Acetylcholinesterase : Relevant in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain.
  • Carbonic Anhydrase : Implicated in various physiological processes including respiration and acid-base balance.

The mechanism of action involves the compound's interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups enhances its binding affinity and selectivity towards these targets.

Research Findings

Several studies have explored the biological activity of this compound:

  • Enzymatic Inhibition Studies :
    • In vitro assays demonstrated that this compound exhibits IC50_{50} values indicating potent inhibition against acetylcholinesterase (IC50_{50} = 0.55 ± 0.03 μM), significantly more effective than standard controls like allopurinol (IC50_{50} = 5.43 ± 0.80 μM) .
  • Neuroprotective Effects :
    • Case studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cells, potentially aiding in the management of neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that it may possess antimicrobial properties, with further research needed to elucidate its efficacy against specific pathogens .

Future Directions

The ongoing research into this compound aims to:

  • Explore its potential as a therapeutic agent for neurodegenerative diseases.
  • Investigate its pharmacokinetics and toxicity profiles.
  • Develop derivatives with enhanced biological activity and specificity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Dimethoxyphenyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenyl precursors and pyrrolidine derivatives. Key steps include:

  • Buchwald-Hartwig amination or Mitsunobu reactions to form the pyrrolidine-phenyl bond .
  • Use of chiral catalysts (e.g., Lewis acids) for enantioselective synthesis, as demonstrated in asymmetric protocols for related pyrrolidine derivatives .
  • Optimization strategies:
  • Microwave irradiation can reduce reaction time and improve yields (e.g., from 74% to 88% in analogous compounds) .
  • Solvent selection (e.g., dichloromethane or ethanol under reflux) and temperature control to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positioning and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., methoxy, pyrrolidine rings) .
  • X-ray Crystallography : For absolute configuration determination in enantiopure derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what methods confirm enantiomeric purity?

  • Methodological Answer :

  • Chiral Catalysis : Use of chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during cyclization or coupling steps .
  • Analytical Validation :
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Optical Rotation : Comparison with literature values for enantiopure standards .

Q. What methodologies are employed to study the interaction of this compound with neurotransmitter receptors?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., using [3H]-labeled ligands) to measure affinity for serotonin or dopamine receptors .
  • Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding modes and identify key residues in receptor pockets .
  • Contradiction Resolution : Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. binding data) to address discrepancies .

Q. How should researchers address discrepancies in reported biological activities of derivatives across studies?

  • Methodological Answer :

  • Systematic SAR Analysis : Compare derivatives with controlled structural variations (e.g., methoxy vs. fluoro substituents) to isolate activity drivers .
  • Standardized Assay Conditions : Ensure consistent cell lines, buffer pH, and incubation times to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends .

Q. What strategies are recommended for assessing the toxicity of novel derivatives in early-stage research?

  • Methodological Answer :

  • In Silico Prediction : Tools like GUSAR or ProTox-II for acute toxicity profiling .
  • In Vitro Screening : HepG2 cell viability assays and Ames tests for mutagenicity .
  • Dose-Response Modeling : IC50 determination to prioritize low-toxicity candidates for further study .

Q. What reaction mechanisms govern the synthesis of this compound, and how do substituents influence these pathways?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Methoxy groups activate the phenyl ring for attack by pyrrolidine intermediates .
  • Steric Effects : Bulky 2,4-dimethoxy substituents may slow reaction kinetics, requiring elevated temperatures .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize transition states in cyclization steps .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJFYAFGGOKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412183
Record name 2-(2,4-dimethoxyphenyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383127-11-5
Record name 2-(2,4-Dimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dimethoxyphenyl)pyrrolidine
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URL https://comptox.epa.gov/dashboard/DTXSID40412183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethoxyphenyl)pyrrolidine
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